molecular formula C11H12ClNO3S B2515142 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 959301-32-7

1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B2515142
CAS No.: 959301-32-7
M. Wt: 273.73
InChI Key: RTVDERAQXGLHFG-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Chemical Reactions Analysis

1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has several scientific research applications:

Comparison with Similar Compounds

1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other similar compounds, such as:

Biological Activity

1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 959301-32-7) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.

Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
CAS Number: 959301-32-7
Purity: Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is part of the indole family, which is known for its diverse pharmacological properties. Its sulfonyl chloride group suggests potential reactivity with nucleophiles, which can lead to the formation of biologically active derivatives.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory pathways. The dual inhibition of COX and LOX pathways has been associated with reduced inflammation and pain relief.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Compounds structurally similar to 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole have demonstrated selective antibacterial activity against Gram-positive and Gram-negative bacteria. This includes effectiveness against pathogens such as Escherichia coli and Salmonella enterica, indicating a broad spectrum of antimicrobial action.

Antioxidant Activity

The antioxidant potential of indole derivatives has been evaluated through various assays, including DPPH radical scavenging tests. These studies suggest that the compound may help mitigate oxidative stress by neutralizing free radicals and enhancing cellular defense mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activities of sulfonyl chloride derivatives:

  • In vitro Studies on Inflammation:
    • A study assessed the anti-inflammatory effects of indole derivatives through COX inhibition assays. Compounds demonstrated varying degrees of inhibition with some achieving IC50 values comparable to established anti-inflammatory drugs .
  • Antimicrobial Efficacy:
    • Research indicated that certain indole derivatives exhibited MIC values lower than those of standard antibiotics against resistant bacterial strains . This suggests potential for development as new antimicrobial agents.
  • Pharmacokinetic Profiling:
    • Computational studies have provided insights into the pharmacokinetic properties of related indole compounds, predicting favorable absorption, distribution, metabolism, and excretion (ADME) profiles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes; reduced inflammation
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantDPPH radical scavenging activity

Properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVDERAQXGLHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959301-32-7
Record name 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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